

# comparing GSE190119 with other A. baumannii transcriptome studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LG190119 |           |
| Cat. No.:            | B1675210 | Get Quote |

A comparative analysis of the Acinetobacter baumannii transcriptome study GSE190119 reveals its unique focus on the interplay between host conditions and antibiotic resistance, particularly concerning the role of the gene YhaK. This guide provides a detailed comparison with other significant A. baumannii transcriptomic studies, offering insights for researchers, scientists, and drug development professionals.

### **Overview of Compared Transcriptome Studies**

The study GSE190119 investigates the transcriptomic response of A. baumannii strain 98-37-09 and a corresponding YhaK transposon mutant to levofloxacin treatment in human serum[1]. This provides a specific lens on adaptive efflux-mediated resistance in a host-like environment. To contextualize its findings, this guide compares it with studies on resistance to other critical antibiotics like carbapenems, colistin, and minocycline, as well as studies on different bacterial lifestyles, such as biofilm formation.



| Study<br>Identifier     | Focus of<br>Study                                                                         | A. baumannii<br>Strain(s)                                                             | Key Condition / Treatment                                                      | Sequencing<br>Platform                         |
|-------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------|
| GSE190119               | Role of YhaK (A1S_3277) in adaptive efflux- mediated resistance in a host environment[1]. | 98-37-09 Wild<br>Type & YhaK Tn<br>mutant                                             | Growth in human serum with 0.15 µg/mL levofloxacin[1].                         | NovaSeq[1]                                     |
| Wei et al. (2024)       | Carbapenem resistance mechanisms[2].                                                      | Clinical isolates (Carbapenem- resistant vs. Carbapenem- sensitive)                   | Standard<br>laboratory growth<br>conditions.                                   | Prokaryotic<br>transcriptome<br>sequencing[2]. |
| Park et al. (2014)      | Genes associated with colistin resistance[3].                                             | Clinical isolates<br>(06AC-179,<br>07AC-052) and a<br>derived mutant<br>(06AC-179-R1) | Standard laboratory growth conditions[3].                                      | Illumina HiSeq<br>2000[3].                     |
| Cheah et al.<br>(2015)  | Transcriptomic response to colistin and doripenem, alone and in combination[4].           | ATCC 19606                                                                            | In vitro model mimicking human pharmacokinetic s of colistin and doripenem[4]. | RNA Sequencing                                 |
| Ghaith et al.<br>(2022) | Adaptive response to minocycline stress[5].                                               | ATCC 19606                                                                            | Growth in the presence of a subinhibitory concentration of minocycline[5].     | RNA Sequencing                                 |
| Uribe et al.<br>(2013)  | Gene expression profiles in biofilm vs. planktonic cells[6][7].                           | ATCC 17978                                                                            | Biofilm vs. planktonic (free- living) growth states[6][7].                     | Illumina<br>HiScanSQ[6][8].                    |



## **Experimental Workflows and Methodologies**

The experimental design is crucial for interpreting transcriptomic data. GSE190119's use of human serum is a key differentiator, aiming to simulate in vivo conditions more closely than standard broth cultures.

### **GSE190119 Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for the GSE190119 study.

## **Detailed Experimental Protocols**



| Study                | Bacterial Strains &<br>Growth Conditions                                                                                                                               | RNA Extraction & Sequencing                                                                            | Data Analysis                                                                                                     |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| GSE190119            | A. baumannii 98-37-<br>09 and A1S_3277<br>(YhaK) transposon<br>mutant were grown in<br>human serum with<br>0.15 μg/mL<br>levofloxacin to mid-<br>exponential phase[1]. | Total RNA was isolated from duplicate samples. Sequencing was performed using NovaSeq[1].              | Differential gene analysis was conducted to investigate the role of YhaK[1].                                      |
| Wei et al. (2024)    | Carbapenem-resistant and -sensitive clinical isolates were cultured. Details on media are not specified in the abstract[2].                                            | Prokaryotic transcriptome sequencing was performed. sRNA and mRNA expression changes were analyzed[2]. | Bioinformatics analysis to identify differentially expressed genes and predict sRNA-mRNA target relationships[2]. |
| Park et al. (2014)   | Colistin-susceptible (06AC-179) and colistin-resistant (07AC-052) clinical strains, plus a resistant mutant (06AC-179-R1), were used[3].                               | High-throughput<br>mRNA sequencing<br>was performed with<br>an Illumina HiSeq<br>2000[3].              | Comparison of whole transcriptomes to identify genes involved in colistin resistance[3].                          |
| Ghaith et al. (2022) | A. baumannii ATCC19606 was grown in Müller-Hinton (MH) broth with or without a subinhibitory concentration of minocycline[5].                                          | RNA-seq was carried out to compare the transcriptomes[5].                                              | Differentially expressed genes were identified with Log2FC > 1 or < -1 and FDR < 0.05[5].                         |
| Uribe et al. (2013)  | A. baumannii ATCC<br>17978 was grown in<br>MH broth. Cells were                                                                                                        | Six mRNA libraries<br>were prepared and<br>sequenced on an                                             | Reads were mapped against the complete genome to compare                                                          |



#### Validation & Comparative

Check Availability & Pricing

harvested during exponential and stationary phases (planktonic) and from biofilms grown on Pyrex slides[6][9]. Illumina HiScanSQ platform[6][8].

transcriptomes of planktonic and sessile cells[6][8].

# **Comparative Analysis of Key Findings**

The studies reveal distinct and overlapping transcriptomic responses to different stressors. While GSE190119 focuses on a specific efflux pump regulator, other studies highlight broader mechanisms like LPS modification and metabolic shifts.

## **Summary of Key Quantitative Findings**



| Study                | Total Differentially<br>Expressed Genes<br>(DEGs)          | Key Upregulated<br>Genes/Pathways                                                                                              | Key Downregulated<br>Genes/Pathways                                    |
|----------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Wei et al. (2024)    | 506 mRNAs, 19<br>sRNAs                                     | Efflux pump<br>components (e.g.,<br>adeB), genes related<br>to biofilm formation<br>(pgaC), and oxidative<br>stress (katG)[2]. | Not specified in abstract.                                             |
| Park et al. (2014)   | 6 genes identified as associated with resistance           | PmrAB two-component system, PmrC (lipid A modification), glycosyltransferase, poly-β-1,6-N-acetylglucosamine deacetylase[3].   | Not specified in abstract.                                             |
| Cheah et al. (2015)  | >400 (colistin), 45<br>(doripenem), >450<br>(combination)  | Outer membrane biogenesis, fatty acid metabolism, phospholipid trafficking (in response to colistin)[4] [10].                  | Not specified in abstract.                                             |
| Ghaith et al. (2022) | 25 mRNAs (15 up, 10<br>down), 48 sRNAs (24<br>up, 24 down) | RtcB family protein, ABC transporter ATP- binding protein[5].                                                                  | Chaperonin system (GroES/GroEL), class C beta-lactamase, permeases[5]. |



Amino acid & fatty
acid metabolism,

1621 genes over
Uribe et al. (2013)

expressed in biofilm
vs. stationary phase

ACP-encoding gene)

[6][8].

# Signaling Pathways and Logical Relationships

Visualizing the relationships between experimental conditions and the biological pathways investigated provides a clearer understanding of the research landscape.

## **PmrA/PmrB Colistin Resistance Pathway**

A common mechanism of colistin resistance in A. baumannii is the modification of Lipopolysaccharide (LPS), often regulated by the PmrA/PmrB two-component system. This pathway is a recurring theme in several comparative studies[3][11][12].





Click to download full resolution via product page

Caption: The PmrA/PmrB signaling pathway leading to colistin resistance.



#### **Logical Comparison of Transcriptomic Stressors**

This diagram illustrates the different experimental questions addressed by GSE190119 and the comparative studies.



Click to download full resolution via product page

Caption: Relationship between studies based on experimental stressors.

#### Conclusion

The GSE190119 study provides valuable, specific insights into the role of the YhaK regulator in A. baumannii's response to levofloxacin within a host-like serum environment[1]. When compared with other transcriptomic studies, a broader picture of bacterial adaptation emerges. While resistance to colistin often involves direct modification of the cell envelope via the PmrA/PmrB system[3][12], and carbapenem resistance is linked to efflux and small RNA regulation[2], GSE190119 highlights a specific adaptive efflux mechanism relevant to fluoroquinolones. Furthermore, comparing these antibiotic-specific responses to the global transcriptomic shifts seen during biofilm formation[6][7] underscores the remarkable plasticity of the A. baumannii genome in response to diverse environmental challenges. This comparative guide illustrates that while common themes like efflux pumps and membrane stress are central, the specific genes and regulatory networks involved are highly dependent on the specific antibiotic and environmental context.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Frontiers | Genome-wide sRNA and mRNA transcriptomic profiling insights into carbapenem-resistant Acinetobacter baumannii [frontiersin.org]
- 3. Transcriptomic analysis of colistin-susceptible and colistin-resistant isolates identifies genes associated with colistin resistance in Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transcriptomic response of Acinetobacter baumannii to colistin and doripenem alone and in combination in an in vitro pharmacokinetics/pharmacodynamics model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis of Acinetobacter baumannii in Rapid Response to Subinhibitory Concentration of Minocycline PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Transcriptome Analysis of Acinetobacter baumannii Assessed by RNA-Sequencing Reveals Different mRNA Expression Profiles in Biofilm Compared to Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item Whole Transcriptome Analysis of Acinetobacter baumannii Assessed by RNA-Sequencing Reveals Different mRNA Expression Profiles in Biofilm Compared to Planktonic Cells - Public Library of Science - Figshare [plos.figshare.com]
- 8. Whole transcriptome analysis of Acinetobacter baumannii assessed by RNA-sequencing reveals different mRNA expression profiles in biofilm compared to planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Transcriptome Analysis of Acinetobacter baumannii Assessed by RNA-Sequencing Reveals Different mRNA Expression Profiles in Biofilm Compared to Planktonic Cells | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Colistin Resistant A. baumannii: Genomic and Transcriptomic Traits Acquired Under Colistin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [comparing GSE190119 with other A. baumannii transcriptome studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675210#comparing-gse190119-with-other-a-baumannii-transcriptome-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com